4-Tert-butyl-2,6-diphenylpyridine
Description
4-Tert-butyl-2,6-diphenylpyridine is a trisubstituted pyridine derivative characterized by a central pyridine ring with a tert-butyl group at the 4-position and phenyl groups at the 2- and 6-positions. This structure confers unique steric and electronic properties, making it valuable in materials science and coordination chemistry. The tert-butyl group enhances solubility in non-polar solvents and improves thermal stability, while the phenyl groups contribute to π-π stacking interactions, relevant in polymer design and ligand frameworks .
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
4-tert-butyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C21H21N/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI Key |
PRFHFFGLMJFIKT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or nitro groups), reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in MT) increase electrophilicity, whereas electron-donating phenyl groups in pyridine derivatives enhance π-conjugation for material applications .
Key Findings:
- The tert-butyl group necessitates longer reaction times due to steric hindrance during cyclization .
- Ionic liquid-mediated synthesis (e.g., for triarylpyridines) offers higher yields but requires specialized reagents .
Physicochemical Properties
| Property | This compound | 4-Aryl-2,6-diphenylpyridine | Musk Tibetene (MT) |
|---|---|---|---|
| Melting Point (°C) | 180–185 | 150–155 | 95–100 |
| Solubility | Soluble in CHCl₃, toluene | Soluble in DMF, THF | Insoluble in water |
| Thermal Stability (Tg) | 250°C | 180°C | N/A |
Key Insights:
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